Sulfato cúprico amoniacal

Descripción general

Descripción

Synthesis Analysis

The synthesis of cupric sulfate, ammoniated, can be approached through various methods, including the treatment of cupric oxide with sulfuric acid, followed by ammoniation processes. For instance, Yi Qiu proposed a process for preparing forage-grade cupric sulfate from copper oxide ore containing arsenic, which includes leaching copper oxide ore with NH3-(NH4)2SO4 solution and removing arsenic with ferrous sulfate, highlighting the role of ammonia in the extraction and purification process (Yi Qiu, 2001).

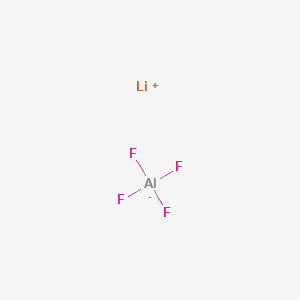

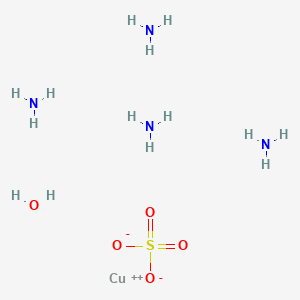

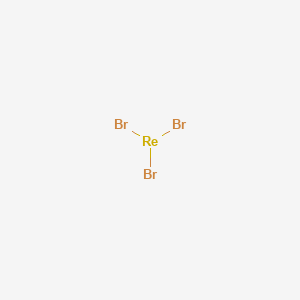

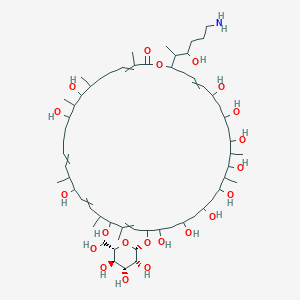

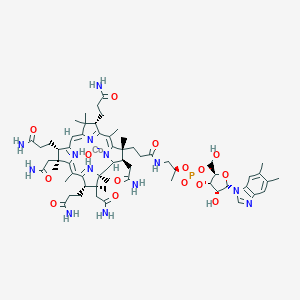

Molecular Structure Analysis

The molecular structure of cupric sulfate, ammoniated, involves copper (Cu) ions coordinated with sulfate (SO4) and ammonia (NH3) molecules. The synthesis and analysis of cupric and cuprous oxides nanoparticles, as studied by Anze Shui et al., provide insights into the nano-scale properties of copper compounds, indicating the potential structural complexity and variability in cupric sulfate, ammoniated compounds (Anze Shui et al., 2013).

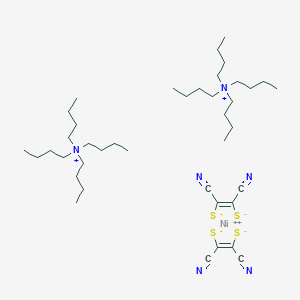

Chemical Reactions and Properties

Cupric sulfate, ammoniated, participates in various chemical reactions, serving as a catalyst and reactant. Its properties are pivotal in sulfonylation reactions, as demonstrated by G. Meshram and V. Patil, where cupric oxide catalyzed the synthesis of sulfonamides and sulfonic esters under mild conditions, showing its versatility and efficiency as a catalyst (G. Meshram & V. Patil, 2009).

Physical Properties Analysis

The physical properties of cupric sulfate, ammoniated, such as solubility, crystal structure, and morphology, are crucial for its application in various fields. The synthesis of cupric and cuprous oxides nanoparticles by a green sonochemical process without any surfactants or templates, as researched by Anze Shui et al., reveals the influence of synthesis conditions on the physical properties, including morphology and size, of cupric compounds (Anze Shui et al., 2013).

Chemical Properties Analysis

The chemical properties of cupric sulfate, ammoniated, such as reactivity, oxidation states, and interaction with other compounds, are fundamental to its application in chemical synthesis and industrial processes. The study by Housemberg D. S. Ferrreira et al. on copper sulfate as an efficient reagent in organic synthesis underlines the broad utility of copper sulfate compounds, including cupric sulfate, ammoniated, in catalyzing diverse reactions and functionalizations (Housemberg D. S. Ferrreira, E. Barbosa, & A. K. Jordão, 2023).

Aplicaciones Científicas De Investigación

Eliminación de níquel de las aguas residuales

El sulfato cúprico amoniacal se ha utilizado para mejorar la capacidad de adsorción del carbón activado para la eliminación de níquel de las aguas residuales . El compuesto, también conocido como sulfato de tetraamincobre (II) monohidratado ([Cu(NH3)4]SO4·H2O), se utilizó como agente modificador para una preparación de carbón activado a base de Phragmites australis . El carbón activado modificado exhibió una capacidad de adsorción superior en relación con el carbón activado sin modificar .

Agricultura

El sulfato de cobre, que es un componente del this compound, se utiliza comúnmente en la agricultura como fungicida y herbicida . Ayuda a controlar las enfermedades fúngicas y el crecimiento de malezas. También se utiliza como aditivo del suelo para corregir las deficiencias de cobre en los cultivos .

Remediación ambiental

Los nanomateriales basados en cobre, que pueden derivarse del sulfato de cobre, se han investigado por su posible uso en la remediación ambiental . Si bien el papel específico del this compound en esta aplicación no se detalla, es plausible que pueda contribuir a la síntesis de estos nanomateriales

Mecanismo De Acción

Target of Action

Cupric sulfate, ammoniated, also known as copper;azane;sulfate;hydrate, primarily targets copper-dependent enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects .

Mode of Action

Cupric sulfate interacts with its targets by being absorbed from the intestine, transported quickly into blood serum, and deposited in the liver bound to metallothionein . It is then released and incorporated into ceruloplasmin, a copper-specific transport protein .

Biochemical Pathways

Cupric sulfate affects various biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

Cupric sulfate is used as an intravenous copper supplement for Total Parenteral Nutrition (TPN) . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source

Result of Action

The molecular and cellular effects of cupric sulfate’s action are diverse. It can cause severe irritation of the upper respiratory tract, conjunctivitis and edema of eyelids, skin irritation, and severe gastroenteric distress: vomiting, pain, local corrosion, and hemorrhages .

Action Environment

Cupric sulfate, ammoniated, is a dark blue crystalline solid with a faint odor of ammonia . It is soluble in water and gives off ammonia when heated to 120°C . The primary hazard is the threat to the environment, and immediate steps should be taken to limit its spread . It is used as a pesticide, to print fabrics, and to make other copper compounds . The action, efficacy, and stability of cupric sulfate can be influenced by environmental factors such as pH and temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

copper;azane;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.4H3N.H2O4S.H2O/c;;;;;1-5(2,3)4;/h;4*1H3;(H2,1,2,3,4);1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAHXVHZPFQSDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(NH3)4SO4.H2O, CuH14N4O5S | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908605 | |

| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric sulfate, ammoniated appears as a dark blue crystalline solid with a faint odor of ammonia. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a pesticide, to print fabrics, and to make other copper compounds. | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Hydrate loses H 2 O and 2NH 3 at 120 and remaining 2NH 3 at 160 Decomposes at 150\'b0C. (USCG, 1999) | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.81 at 68 °F 1.79 at 25 °C (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

10380-29-7 | |

| Record name | CUPRIC SULFATE, AMMONIATED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraamminecopper(II) sulfate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammoniated cupric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminecopper(II) sulfate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAAMMINECOPPER SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKQ44K2RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

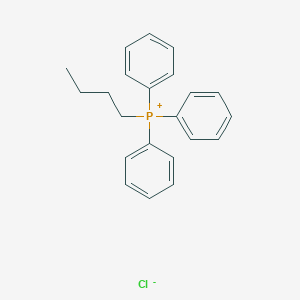

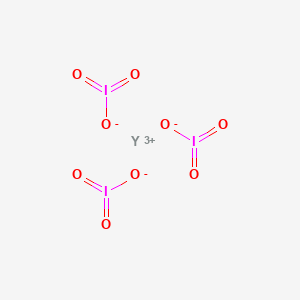

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)